REACTION_CXSMILES
|
[CH:1](OCC)(OCC)OCC.Cl.[NH2:12][C:13]1[CH:14]=[C:15]([CH:20]=[C:21]([OH:24])[C:22]=1[OH:23])[C:16]([O:18][CH3:19])=[O:17]>CCCCCC>[OH:24][C:21]1[C:22]2[O:23][CH:1]=[N:12][C:13]=2[CH:14]=[C:15]([C:16]([O:18][CH3:19])=[O:17])[CH:20]=1 |f:1.2|
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Name
|
|
Quantity
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35 mL
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Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
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Name
|
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
Cl.NC=1C=C(C(=O)OC)C=C(C1O)O
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Name
|
|
Quantity
|
200 mL
|
Type
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solvent
|
Smiles
|
CCCCCC
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The stirred suspension was refluxed for 20 min (until a clear solution
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Duration
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20 min
|
Type
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CUSTOM
|
Details
|
formed),
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Type
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CUSTOM
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Details
|
The formed precipitate was separated by filtration
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Type
|
CUSTOM
|
Details
|
vacuum-dried
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC(=CC=2N=COC21)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 22.05 mmol | |
AMOUNT: MASS | 4.26 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 76.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |